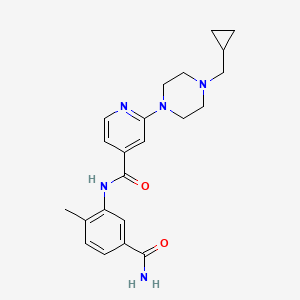
N-(5-carbamoyl-2-methylphenyl)-6-(4-(cyclopropylmethyl)piperazin-1-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-carbamoyl-2-methylphenyl)-6-(4-(cyclopropylmethyl)piperazin-1-yl)nicotinamide is a useful research compound. Its molecular formula is C22H27N5O2 and its molecular weight is 393.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-Carbamoyl-2-methylphenyl)-6-(4-(cyclopropylmethyl)piperazin-1-yl)nicotinamide, also referred to as compound 1, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Carbamoyl Group : Enhances solubility and biological activity.
- Piperazine Moiety : Known for its diverse pharmacological effects, including antipsychotic and anti-anxiety properties.
- Nicotinamide Backbone : Implicated in various metabolic processes.
The molecular formula for this compound is C19H25N3O2 with a molecular weight of approximately 325.43 g/mol. Its CAS number is 1131605-01-0 .
Pharmacological Effects
- Antiinflammatory Activity : Recent studies have indicated that derivatives of nicotinamide exhibit significant anti-inflammatory effects. For example, compounds structurally related to this compound have shown inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- CNS Activity : The piperazine component suggests potential central nervous system (CNS) activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in treating mood disorders and anxiety .
- Antitumor Potential : Preliminary research indicates that compounds with similar structural motifs may exhibit cytotoxicity against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation .
Table 1: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | COX-2 inhibition (IC50 = 0.04 μmol) | |
| CNS activity | Potential modulation of neurotransmitters | |
| Antitumor potential | Cytotoxicity against cancer cells |
Case Study 1: Anti-inflammatory Effects
In a controlled study involving carrageenan-induced paw edema in rats, derivatives similar to the target compound demonstrated significant reduction in inflammation compared to the control group. The results suggested a dose-dependent response, indicating that modifications to the piperazine or nicotinamide moieties could enhance efficacy .
Case Study 2: CNS Effects
Another study explored the effects of piperazine-containing compounds on anxiety-like behaviors in murine models. The results indicated that administration of these compounds resulted in reduced anxiety levels, as measured by the elevated plus maze test. This suggests a potential therapeutic application for anxiety disorders .
特性
IUPAC Name |
N-(5-carbamoyl-2-methylphenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-15-2-5-17(21(23)28)12-19(15)25-22(29)18-6-7-24-20(13-18)27-10-8-26(9-11-27)14-16-3-4-16/h2,5-7,12-13,16H,3-4,8-11,14H2,1H3,(H2,23,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAXOCHUVDNUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)NC(=O)C2=CC(=NC=C2)N3CCN(CC3)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














